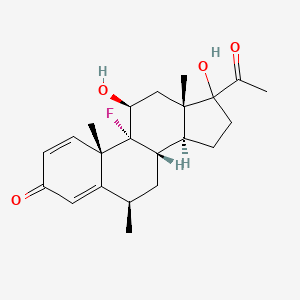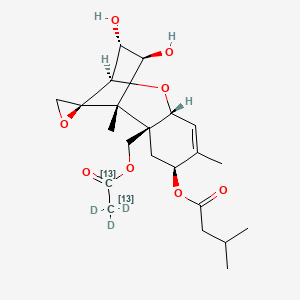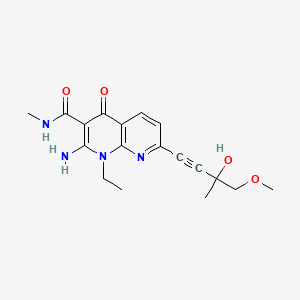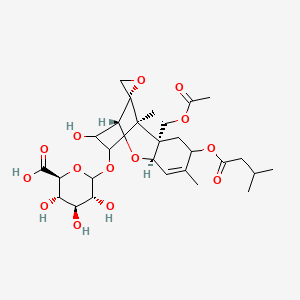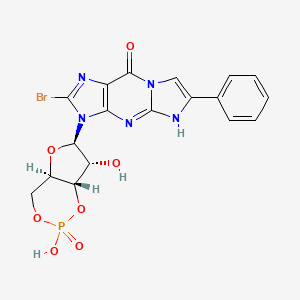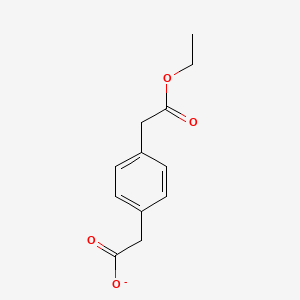![molecular formula ¹³C₁₄H₁₀ B1146099 Phenanthrene-[U-13C] CAS No. 1173018-81-9](/img/new.no-structure.jpg)
Phenanthrene-[U-13C]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenanthrene-[U-13C] is a uniformly labeled isotopologue of phenanthrene, a polycyclic aromatic hydrocarbon. The compound is characterized by the incorporation of carbon-13 isotopes at all carbon positions within the phenanthrene structure. This labeling is particularly useful in various scientific studies, including those involving metabolic pathways, environmental monitoring, and chemical reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenanthrene-[U-13C] typically involves the incorporation of carbon-13 labeled precursors into the phenanthrene structure. One common method is the Haworth synthesis, which involves the following steps:
Friedel-Crafts Acylation: Naphthalene is treated with succinic anhydride in the presence of aluminum chloride to form naphthoylpropionic acid.
Clemmensen Reduction: Naphthoylpropionic acid is reduced using amalgamated zinc in hydrochloric acid to yield naphthobutyric acid.
Ring Closure Reaction: Naphthobutyric acid is heated with sulfuric acid to form 1-keto-1,2,3,4-tetrahydrophenanthrene.
Clemmensen Reduction: The intermediate is further reduced to 1,2,3,4-tetrahydrophenanthrene.
Dehydrogenation: The final step involves heating with palladium to yield phenanthrene.
Industrial Production Methods: Industrial production of Phenanthrene-[U-13C] involves similar synthetic routes but on a larger scale. The use of carbon-13 labeled precursors is essential, and the process is optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Phenanthrene-[U-13C] undergoes various chemical reactions, including:
Oxidation: Phenanthrene can be oxidized to phenanthrenequinone using chromic acid or tert-butyl hydroperoxide with molybdenum acetylacetonate
Reduction: Reduction with hydrogen gas and raney nickel yields 9,10-dihydrophenanthrene.
Electrophilic Halogenation: Bromination with bromine results in 9-bromophenanthrene.
Aromatic Sulfonation: Sulfonation with sulfuric acid produces 2 and 3-phenanthrenesulfonic acids.
Common Reagents and Conditions:
Oxidation: Chromic acid, tert-butyl hydroperoxide, molybdenum acetylacetonate.
Reduction: Hydrogen gas, raney nickel.
Halogenation: Bromine.
Sulfonation: Sulfuric acid.
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Halogenation: 9-Bromophenanthrene.
Sulfonation: 2 and 3-Phenanthrenesulfonic acids.
Scientific Research Applications
Phenanthrene-[U-13C] has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of phenanthrene in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of phenanthrene derivatives.
Industry: Applied in environmental monitoring to track the fate of phenanthrene in contaminated sites and assess bioremediation efforts
Mechanism of Action
The mechanism of action of Phenanthrene-[U-13C] involves its interaction with various molecular targets and pathways. In biological systems, it is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA and proteins. This interaction is crucial for understanding the toxicological effects of phenanthrene and its derivatives .
Comparison with Similar Compounds
Phenanthrene-[U-13C] can be compared with other polycyclic aromatic hydrocarbons such as anthracene, naphthalene, and pyrene:
Anthracene: Similar in structure but differs in the arrangement of the fused benzene rings.
Naphthalene: Contains two fused benzene rings, making it simpler than phenanthrene.
Pyrene: Consists of four fused benzene rings, making it larger and more complex than phenanthrene.
Phenanthrene-[U-13C] is unique due to its uniform carbon-13 labeling, which provides distinct advantages in tracing and studying its behavior in various systems.
Properties
CAS No. |
1173018-81-9 |
|---|---|
Molecular Formula |
¹³C₁₄H₁₀ |
Molecular Weight |
192.13 |
Synonyms |
[3]Helicene-[U-13C]; NSC 26256-[U-13C]; Ravatite-13C14; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


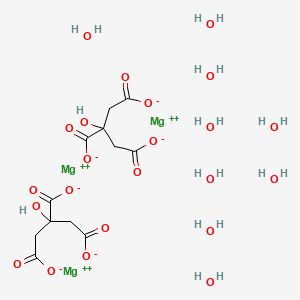
![1-[(4-Hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride](/img/structure/B1146020.png)
![1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride](/img/structure/B1146021.png)
